molecular formula C13H13NO2 B15248718 Ethyl3-(1H-indol-2-yl)acrylate

Ethyl3-(1H-indol-2-yl)acrylate

Cat. No.: B15248718
M. Wt: 215.25 g/mol
InChI Key: UBMDSLUQOQPNTR-BQYQJAHWSA-N
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Description

Ethyl 3-(1H-indol-2-yl)acrylate is a structurally unique indole derivative characterized by an acrylate ester group at the 2-position of the indole scaffold. Indole derivatives are privileged structures in medicinal chemistry due to their prevalence in bioactive natural products and pharmaceuticals . The acrylate moiety introduces α,β-unsaturated carbonyl functionality, enhancing reactivity for Michael additions or cyclization reactions, which are pivotal in synthesizing polycyclic nitrogen heterocycles . The compound’s crystal structure reveals planar geometry and intermolecular N–H⋯O hydrogen bonding, stabilizing its solid-state arrangement .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

ethyl (E)-3-(1H-indol-2-yl)prop-2-enoate

InChI

InChI=1S/C13H13NO2/c1-2-16-13(15)8-7-11-9-10-5-3-4-6-12(10)14-11/h3-9,14H,2H2,1H3/b8-7+

InChI Key

UBMDSLUQOQPNTR-BQYQJAHWSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC2=CC=CC=C2N1

Canonical SMILES

CCOC(=O)C=CC1=CC2=CC=CC=C2N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1H-indol-2-yl)acrylate typically involves the reaction of indole derivatives with acrylate esters. One common method is the Knoevenagel condensation, where indole-3-carboxaldehyde reacts with ethyl cyanoacetate in the presence of a base such as piperidine. The reaction proceeds through the formation of an intermediate adduct, followed by dehydration to yield the desired product .

Industrial Production Methods

Industrial production of Ethyl 3-(1H-indol-2-yl)acrylate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1H-indol-2-yl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids.

    Reduction: Reduction reactions can convert the acrylate group to an ethyl group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include substituted indole derivatives, which can have enhanced biological activities or different chemical properties.

Scientific Research Applications

Ethyl 3-(1H-indol-2-yl)acrylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(1H-indol-2-yl)acrylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Indol-3-yl and Indol-4-yl Analogues

  • Ethyl 3-(1H-Indol-3-yl)acrylate (CAS 15181-86-9): This positional isomer substitutes the acrylate group at the indole’s 3-position. It shares the same molecular formula (C₁₃H₁₃NO₂) but exhibits distinct electronic properties due to differences in conjugation with the indole nitrogen. The 3-position’s proximity to the NH group may influence hydrogen-bonding interactions and biological activity .
  • No direct bioactivity data is provided, but such derivatives are often explored for anticancer and anti-HIV applications .

Functional Group Modifications

Acrylate vs. Acetate Esters
  • Ethyl 2-(1H-Indol-3-yl)acetate (CAS 778-82-5): Replaces the acrylate group with a saturated acetate moiety. This modification eliminates the α,β-unsaturation, reducing reactivity toward nucleophiles but improving metabolic stability. Similarity scores (0.82 vs. 0.86 for acrylates) highlight structural divergence .
  • Ethyl 2-[2-(4-Nitrobenzoyl)-1H-Indol-3-yl]acetate : Incorporates a 4-nitrobenzoyl group at the 2-position of indole, enhancing electron-withdrawing effects. This derivative is synthesized via aza-alkylation/Michael cascade reactions and shows promise as an anticancer prodrug .

Key Difference : The acrylate group in Ethyl 3-(1H-indol-2-yl)acrylate enables conjugation-based reactions (e.g., cycloadditions), whereas acetate derivatives are more suited as metabolic intermediates .

Cyano-Substituted Analogues
  • (Z)-Ethyl 2-cyano-3-(2-methyl-1H-indol-7-yl)acrylate: The cyano group introduces strong electron-withdrawing effects, polarizing the acrylate double bond and enhancing electrophilicity. Such derivatives are utilized in high-throughput medicinal chemistry .

Key Difference: Cyano-substituted derivatives exhibit heightened reactivity in Michael additions compared to the parent acrylate, enabling rapid functionalization .

Substituent Effects on Bioactivity

  • 2-Aroylindole-3-acetic Acid Derivatives : These compounds, such as Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate, demonstrate antitumor activity by acting as COX-2 inhibitors or HDAC modulators . The nitro group enhances electron-deficient character, improving interaction with enzymatic active sites.
  • 3-(1H-Indol-3-yl)acrylic Acid : The free carboxylic acid form (CAS 1204-06-4) offers improved water solubility but reduced cell membrane permeability compared to ethyl esters. It serves as a precursor for prodrug development .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Key Properties/Applications References
Ethyl 3-(1H-indol-2-yl)acrylate C₁₃H₁₃NO₂ Acrylate at 2-position Planar structure, HDAC inhibition
Ethyl 3-(1H-indol-3-yl)acrylate C₁₃H₁₃NO₂ Acrylate at 3-position Enhanced hydrogen bonding
Ethyl 2-(1H-indol-3-yl)acetate C₁₂H₁₃NO₂ Acetate at 3-position Metabolic stability
Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate C₁₉H₁₆N₂O₅ Nitrobenzoyl at 2-position Anticancer prodrug
(Z)-Ethyl 2-cyano-3-(2-methyl-1H-indol-7-yl)acrylate C₁₅H₁₃N₂O₂ Cyano at acrylate β-carbon High electrophilicity

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